molecular formula C15H17FN2O2 B3016365 1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2193415-96-0

1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No. B3016365
CAS RN: 2193415-96-0
M. Wt: 276.311
InChI Key: KUSMEBKUHWELOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single crystal X-ray diffraction method . Quantum chemical investigations have been employed to investigate the structural and spectral properties where the molecular geometry parameters obtained were further optimized by density functional theory (DFT) using B3LYP/6-311G++(d, p) basis set in the ground state .

Future Directions

The future directions for research on “1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one” could include further investigation into its synthesis, characterization, and potential biological activities. Given the known antifungal properties of similar compounds, this novel compound could be suitable for anti-aspergillus activity study .

properties

IUPAC Name

1-[4-(3-fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-2-14(19)17-7-4-8-18(10-9-17)15(20)12-5-3-6-13(16)11-12/h2-3,5-6,11H,1,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSMEBKUHWELOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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